molecular formula C18H22N4O5S2 B2607297 4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide CAS No. 2034238-15-6

4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide

Cat. No.: B2607297
CAS No.: 2034238-15-6
M. Wt: 438.52
InChI Key: TVZUBJBDEPTEJD-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a benzothiadiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new drugs or studying biochemical pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiadiazole Moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazole ring.

    Attachment of the Benzamide Core: The benzamide core is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core, typically using dimethylsulfamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiadiazole moiety or the sulfonamide group, leading to different products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in binding to target proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzothiadiazole and dimethylsulfamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-20(2)28(24,25)15-10-8-14(9-11-15)18(23)19-12-13-22-17-7-5-4-6-16(17)21(3)29(22,26)27/h4-11H,12-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZUBJBDEPTEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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